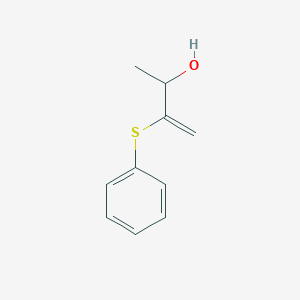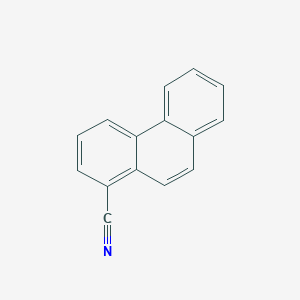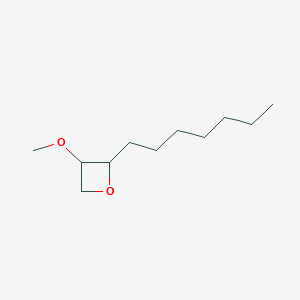
2-Heptyl-3-methoxyoxetane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Heptyl-3-methoxyoxetane is an organic compound belonging to the oxetane family, characterized by a four-membered ring containing one oxygen atom. This compound is notable for its unique structural properties, which make it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Heptyl-3-methoxyoxetane typically involves the formation of the oxetane ring through epoxide opening reactions. One common method is the reaction of an epoxide with a suitable nucleophile under basic conditions. For example, the reaction of an epoxide with trimethyloxosulfonium ylide can yield oxetane derivatives .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of microwave-assisted synthesis has been explored to enhance the efficiency and yield of the compound . This method involves the use of microwave irradiation to accelerate the reaction process, reducing the overall reaction time.
Análisis De Reacciones Químicas
Types of Reactions: 2-Heptyl-3-methoxyoxetane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxetane derivatives.
Reduction: Reduction reactions can yield alcohols or other reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the oxetane ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxetane oxides, while reduction can produce alcohols .
Aplicaciones Científicas De Investigación
2-Heptyl-3-methoxyoxetane has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Mecanismo De Acción
The mechanism of action of 2-Heptyl-3-methoxyoxetane involves its interaction with specific molecular targets and pathways. The compound’s oxetane ring can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can result in the modulation of biological pathways, such as enzyme inhibition or activation .
Comparación Con Compuestos Similares
3-Methoxyoxetane: A simpler oxetane derivative with similar structural properties.
2-Heptyl-4(1H)-quinolone: Another heptyl-substituted compound with distinct biological activities.
Uniqueness: 2-Heptyl-3-methoxyoxetane is unique due to its specific substitution pattern on the oxetane ring, which imparts distinct chemical and biological properties. Its heptyl and methoxy substituents contribute to its lipophilicity and potential interactions with biological membranes, making it a valuable compound for various applications.
Propiedades
Número CAS |
74824-98-9 |
|---|---|
Fórmula molecular |
C11H22O2 |
Peso molecular |
186.29 g/mol |
Nombre IUPAC |
2-heptyl-3-methoxyoxetane |
InChI |
InChI=1S/C11H22O2/c1-3-4-5-6-7-8-10-11(12-2)9-13-10/h10-11H,3-9H2,1-2H3 |
Clave InChI |
VBPYSMXWSHYCEV-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCC1C(CO1)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


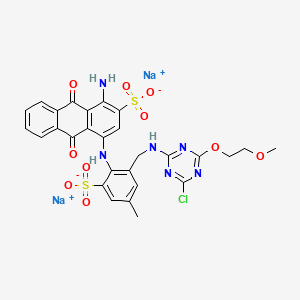
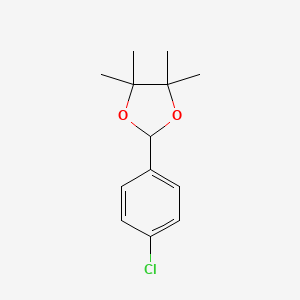
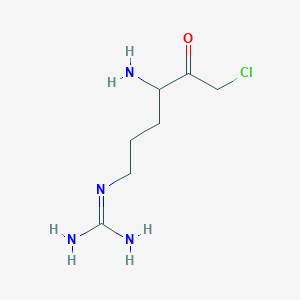

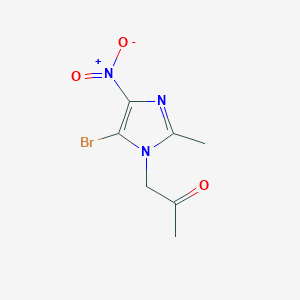
![N,N'-(Nonane-1,9-diyl)bis{N-[3-(dimethylamino)propyl]hexadecanamide}](/img/structure/B14440302.png)
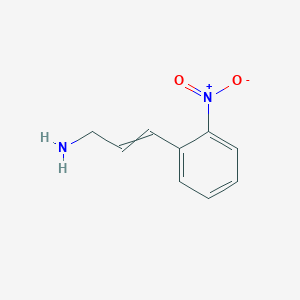
![3-Methyl-2H-[1]benzopyrano[2,3-d]pyrimidine-2,4(3H)-dione](/img/structure/B14440312.png)
![2,2-Dichloro-N-[2-(methoxyimino)ethyl]-N-(prop-2-en-1-yl)acetamide](/img/structure/B14440316.png)

![({[(2H-1,3-Benzodioxol-5-yl)methylidene]amino}oxy)acetonitrile](/img/structure/B14440325.png)
